1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one
Beschreibung
1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one is a fluorinated piperidine derivative featuring a hept-6-yn-1-one backbone. The compound combines a 3,3-difluoropiperidine moiety—a six-membered nitrogen-containing ring with two fluorine atoms at the 3rd carbon—with a seven-carbon alkyne-terminated ketone chain.
Eigenschaften
IUPAC Name |
1-(3,3-difluoropiperidin-1-yl)hept-6-yn-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c1-2-3-4-5-7-11(16)15-9-6-8-12(13,14)10-15/h1H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSTWZWSBOKZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)N1CCCC(C1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Alkyne Group: The alkyne group can be introduced via Sonogashira coupling, using palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of fluorinated polymers and materials with unique electronic properties.
Biological Studies: The compound serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Wirkmechanismus
The mechanism of action of 1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, while the alkyne group can participate in covalent bonding with target proteins. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Fluorination Impact: The 3,3-difluoropiperidine group increases molecular weight by ~36 Da compared to non-fluorinated piperidine analogs.
- Alkyne vs. Shorter Chains: The hept-6-yn-1-one chain introduces a flexible alkyne group, which may confer unique reactivity (e.g., click chemistry applications) compared to shorter ketone chains like ethanone .
- Heterocycle Differences : Replacing piperidine with imidazole (as in 1-(1H-Imidazol-1-yl)hept-6-yn-1-one) reduces lipophilicity (lower LogP) due to imidazole’s polar nature, suggesting divergent solubility and membrane permeability profiles .
Biologische Aktivität
1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one is a synthetic compound notable for its potential biological activities. This article reviews its biological properties, including neuroprotective effects, metabolic implications, and structure-activity relationships (SAR) based on diverse research studies.
- Molecular Formula : C12H17F2NO
- Molecular Weight : 229.27 g/mol
- CAS Number : 2022630-76-6
Neuroprotective Effects
Recent studies have indicated that compounds similar to 1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one exhibit neuroprotective properties. For instance, in a study involving HepG2 cells subjected to acetaminophen (APAP) toxicity, compounds structurally related to 1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one showed improved cell survival rates from approximately 39.53% to between 45.53% and 53.44% at concentrations of 10 μM .
Metabolic Implications
The compound's structure suggests potential implications in metabolic pathways. The introduction of fluorine atoms in piperidine derivatives has been associated with enhanced pharmacological properties, including increased bioavailability and metabolic stability. The SAR analysis of related compounds has shown that modifications can significantly alter their efficacy as metabolic inhibitors .
Case Study 1: HepG2 Cell Model
A study investigating the effects of various compounds on HepG2 cell lines found that specific structural modifications in piperidine derivatives led to significant improvements in cell viability under stress conditions. The study highlighted that the addition of fluorine atoms could enhance neuroprotective activity .
| Compound | Cell Survival Rate (%) | Concentration (μM) |
|---|---|---|
| Control | 39.53 | - |
| Compound A | 45.53 | 10 |
| Compound B | 53.44 | 10 |
Case Study 2: Structure-Activity Relationship Analysis
Research focusing on the SAR of piperidine derivatives indicated that variations in the piperidine ring and alkyne chain could lead to different biological activities. For example, the introduction of electron-withdrawing groups like fluorine improved the binding affinity to biological targets, enhancing their therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
